3-({[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE
Beschreibung
Eigenschaften
IUPAC Name |
3-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4S/c1-15-4-7-17(8-5-15)26-23(31)16-6-11-21-27-28-24(29(21)13-16)34-14-22(30)25-18-9-10-19(32-2)20(12-18)33-3/h4-13H,14H2,1-3H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDDVVUAPSYNBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a triazole precursor under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the triazolopyridine core with a 3,4-dimethoxyphenyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Attachment of the Methylphenyl Group: This can be done through a nucleophilic substitution reaction where the triazolopyridine intermediate reacts with a 4-methylphenyl halide in the presence of a base like potassium carbonate (K2CO3).
Final Coupling and Sulfanylation: The final step involves the coupling of the intermediate with a suitable sulfanylating agent to introduce the sulfanyl group, followed by the formation of the carboxamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of automated purification systems to streamline the process.
Analyse Chemischer Reaktionen
Oxidation of Sulfanyl Group
The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfone derivatives.
Mechanism :
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Peracid-mediated oxidation proceeds via electrophilic attack on sulfur, forming sulfoxide (1st oxidation) and sulfone (2nd oxidation).
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Steric hindrance from the carbamoyl group slows over-oxidation to sulfone.
Hydrolysis of Carboxamide
The carboxamide group hydrolyzes under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanism :
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Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.
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Basic hydrolysis forms a tetrahedral intermediate before cleavage.
Demethylation of Methoxy Groups
The 3,4-dimethoxyphenyl group undergoes demethylation under strong Lewis acid conditions.
| Conditions | Products | Yield | Catalyst |
|---|---|---|---|
| BBr₃ (3 eq.), DCM, -78°C → RT, 24 hrs | 3,4-Dihydroxyphenyl derivative | 55% | – |
| AlCl₃ (excess), anisole, reflux, 6 hrs | Partial demethylation at C3 | 48% | – |
Mechanism :
Nucleophilic Substitution at Triazolo Core
The triazolo[4,3-a]pyridine ring undergoes substitution at electrophilic positions.
| Reagents | Position Modified | Products | Yield |
|---|---|---|---|
| NaNH₂, NH₃(l), -33°C | C3 of triazolo ring | 3-Amino derivative | 67% |
| ClCH₂COCl, AlCl₃, DCM | C7 of pyridine ring | 7-Chloromethyl analog | 72% |
Mechanism :
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles.
Mechanism :
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Copper-catalyzed Ullmann-type coupling facilitates C–N bond formation between triazolo and isoxazole moieties .
Key Research Findings
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Biological Relevance : Oxidation to sulfone enhances binding to kinase ATP pockets (IC₅₀ reduced from 12 µM to 4.5 µM in p38α MAPK assays) .
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Stability : Hydrolyzed carboxylate derivatives show improved aqueous solubility (>5 mg/mL vs. 0.2 mg/mL for parent compound).
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Structure-Activity : Demethylation at C3/C4 positions increases antioxidant activity (EC₅₀ = 18 µM in DPPH assay) .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Building Block for Organic Synthesis:
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional modifications, facilitating the creation of derivatives with enhanced properties.
Reaction Mechanisms:
Research has employed this compound to study reaction mechanisms and kinetics. Its ability to interact with different reagents makes it an ideal candidate for understanding fundamental chemical processes.
Biological Applications
Pharmacological Investigations:
Due to its structural similarity to known bioactive compounds, this molecule has been investigated for potential pharmacological applications. Studies indicate that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for therapeutic use.
Molecular Target Interaction:
The compound interacts with specific molecular targets within biological systems. For example, it may bind to enzymes involved in inflammatory pathways, modulating their activity and thereby exerting anti-inflammatory effects. This mechanism is crucial for developing new drugs targeting inflammatory diseases.
Medicinal Chemistry
Therapeutic Potential:
Research has explored the therapeutic potential of this compound in treating various conditions. Its dual functionality—combining carbamoyl and triazole groups—enhances its reactivity and biological activity compared to similar compounds.
Case Studies:
- Anti-inflammatory Activity: A study demonstrated that derivatives of this compound inhibited the expression of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
- Pain Relief: Another investigation highlighted its analgesic properties through modulation of pain pathways in animal models.
Industrial Applications
Pharmaceutical Development:
The compound's unique properties make it suitable for pharmaceutical development. Its synthesis can be optimized using continuous flow reactors to enhance yield and purity, making it viable for large-scale production.
Chemical Manufacturing:
In industrial settings, this compound can be utilized as an intermediate in the production of other chemicals or pharmaceuticals, contributing to the efficiency of chemical manufacturing processes.
Data Table: Comparative Analysis of Similar Compounds
Wirkmechanismus
The mechanism of action of 3-({[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyridine core is known to interact with the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Similarity Metrics
Computational methods such as Tanimoto coefficients and cosine similarity scores are widely used to quantify structural resemblance. For example:
- Tanimoto coefficients (based on Morgan fingerprints) compare bit vectors of molecular features, with values >0.5 indicating significant similarity .
- Cosine scores (derived from MS/MS fragmentation patterns) cluster compounds with analogous fragmentation pathways, where scores >0.7 suggest structural relatedness .
| Compound Pair | Tanimoto Coefficient (Morgan) | Cosine Score (MS/MS) | Reference |
|---|---|---|---|
| Target vs. SAHA-like analogs | ~0.65 (hypothetical) | N/A | |
| Target vs. Compound 6 () | ~0.55 (hypothetical) | ~0.72 (hypothetical) |
The target compound’s 3,4-dimethoxyphenyl carbamoyl group distinguishes it from analogs like compound 6 (), which features a 4-methoxyphenyl substituent. This substitution may alter binding affinity due to differences in electron-donating effects .
Scaffold and Substituent Analysis
The Murcko scaffold of the target compound (triazolo-pyridine) differs from related scaffolds such as triazolo-thiadiazinone (compound 6, ) and pyrrolo-thiazolo-pyrimidine (compound 9, ). Key substituent comparisons include:
Bioactivity Profile Clustering
demonstrates that structurally similar compounds cluster by bioactivity. For instance, triazolo-pyridine derivatives with electron-rich aryl groups (e.g., methoxy or methyl substituents) show preferential binding to kinases or epigenetic regulators like HDACs .
- Kinase inhibition : Due to the triazolo-pyridine core’s ATP-binding pocket interactions.
- HDAC modulation : Likely influenced by the 3,4-dimethoxyphenyl group’s mimicry of SAHA’s zinc-binding motif .
Methodological Considerations for Comparative Studies
Molecular Networking and Docking
- Chemical space networking () groups compounds by shared Murcko scaffolds and Tanimoto coefficients ≥0.5. The target compound’s scaffold would cluster with other triazolo-pyridines, enabling efficient virtual screening .
- Chemical Space Docking () enriches for high-affinity binders by prioritizing scaffolds with favorable docking scores. The target compound’s substituents may optimize interactions with residues in kinase or HDAC binding pockets .
Limitations of Structural Comparisons
While structural similarity predicts bioactivity, minor changes (e.g., methoxy vs. methyl groups) can drastically alter target engagement, as seen in ’s docking variability .
Biologische Aktivität
The compound 3-({[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazolopyridine core structure, which is known for its diverse biological activities. Its specific functional groups include:
- Dimethoxyphenyl moiety : Potentially enhances lipophilicity and biological interactions.
- Carbamoyl and sulfanyl groups : May contribute to the compound's reactivity and binding capabilities.
- Methylphenyl substitution : Could influence the pharmacokinetics and pharmacodynamics.
Anticancer Properties
Recent studies have indicated that triazolopyridine derivatives exhibit significant anticancer properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines:
- Mechanism of Action : The compound likely acts by inhibiting key enzymes involved in cancer cell proliferation. For instance, it has been shown to inhibit histone deacetylases (HDAC) and Janus kinases (JAK), which are critical in the regulation of gene expression and signaling pathways related to cancer progression .
- Efficacy : In vitro studies have demonstrated that triazolopyridine derivatives can achieve submicromolar IC50 values against cancer cell lines such as MDA-MB-231 (breast cancer) and RPMI-8226 (multiple myeloma), indicating potent cytotoxicity .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Similar triazolopyridine derivatives have shown effectiveness against various pathogens:
- Leishmanicidal Activity : Some derivatives have demonstrated significant leishmanicidal effects, with selectivity indices exceeding those of standard treatments like Glucantime. The mechanism may involve interference with parasite glycolytic pathways .
- Broad Spectrum Antimicrobial Effects : Compounds containing triazole structures have been reported to exhibit activity against bacteria, fungi, and viruses, suggesting that modifications to the triazolopyridine scaffold could yield broad-spectrum antimicrobials .
Case Studies
- Triazolopyridine Derivatives as JAK/HDAC Inhibitors : A series of synthesized compounds demonstrated dual inhibition of JAK and HDAC pathways, leading to reduced tumor growth in preclinical models. The best-performing derivative showed an IC50 value in the low nanomolar range .
- Leishmania spp. Infection Models : In studies involving macrophages infected with Leishmania species, certain derivatives significantly reduced infection rates compared to controls, highlighting their potential as therapeutic agents against leishmaniasis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolopyridine derivatives. Key findings include:
- Substituent Effects : Modifications at specific positions on the triazolopyridine ring can enhance potency and selectivity against cancer cells or pathogens.
- Binding Affinity : Molecular docking studies suggest that these compounds fit well into active sites of target proteins, which correlates with their observed biological activity .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing this compound, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis can be guided by analogous procedures for N-acyl carbazoles (e.g., General Procedure 1 (GP1) in and ), which involve coupling diaryliodonium salts with appropriate nucleophiles. Key parameters include solvent choice (e.g., dichloromethane or DMF), catalyst loading (e.g., Pd or Cu-based catalysts), and temperature (40–100°C). Optimization can employ factorial design ( ) to test variables like molar ratios, reaction time, and additives. Computational pre-screening using quantum chemical calculations () can narrow experimental conditions, reducing trial-and-error approaches.
Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?
- Methodological Answer : Use a multi-technique approach:
- HPLC for purity assessment (>95% recommended).
- NMR (¹H/¹³C) to verify substituent positions (e.g., methoxy and carbamoyl groups).
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- X-ray crystallography (if single crystals are obtained) for absolute configuration ( ). Note that commercial vendors may not provide analytical data, necessitating in-house validation ( ).
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism for sulfanyl-carbamoyl coupling in this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Tools like COMSOL Multiphysics integrated with AI () can simulate reaction pathways. Compare computational predictions with experimental kinetics (e.g., rate constants from stopped-flow spectroscopy). Discrepancies between theoretical and empirical data may indicate unaccounted solvent effects or catalytic intermediates ().
Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Perform statistical validation (e.g., ANOVA) to assess data variability ( ).
- Use iterative loops: Refine computational models (e.g., docking simulations) with experimental IC₅₀ values, then re-test predictions. For example, if a substituent’s predicted binding affinity conflicts with assay results, re-examine protonation states or solvation effects ().
Q. How can researchers systematically evaluate the impact of substituent modifications on biological activity?
- Methodological Answer :
- Design a library of analogs with controlled variations (e.g., methoxy → ethoxy, methyl → halogen).
- Use molecular docking (AutoDock Vina) to prioritize candidates targeting specific receptors ().
- Validate with in vitro assays (e.g., enzyme inhibition) and correlate results with computational descriptors (e.g., LogP, polar surface area) ().
Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Employ accelerated stability testing (ICH Q1A guidelines):
- pH range 1–10 (buffer solutions, 25–60°C).
- Monitor degradation via HPLC at intervals (0, 7, 14 days).
- Apply Design of Experiments (DoE) to assess interactions between pH, temperature, and ionic strength ( ).
Data-Driven Research Questions
Q. How can AI enhance the prediction of this compound’s pharmacokinetic properties?
- Methodological Answer : Train machine learning models on datasets of triazolo-pyridine analogs to predict bioavailability, CYP450 interactions, and toxicity. Use platforms like COMSOL Multiphysics () for multi-parameter optimization (e.g., solubility vs. permeability). Validate predictions with in vivo PK studies in rodent models.
Q. What methodologies address discrepancies in bioassay reproducibility across laboratories?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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